

An In-depth Technical Guide to Abbott ARCHITECT Immunoassay Systems

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The **Abbott** ARCHITECT family of immunoassay analyzers represents a cornerstone of modern diagnostic testing, offering a robust and automated platform for a wide array of applications. This guide provides a detailed exploration of the core technology that underpins these systems, focusing on the principles of Chemiluminescent Microparticle Immunoassay (CMIA), experimental workflows, and performance characteristics.

Core Technology: Chemiluminescent Microparticle Immunoassay (CMIA)

At the heart of the ARCHITECT systems lies the advanced CMIA technology. This methodology leverages the specificity of antigen-antibody reactions, the speed of magnetic microparticle separation, and the high sensitivity of chemiluminescent detection. The key components of this technology are paramagnetic microparticles and an acridinium-based chemiluminescent label.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Paramagnetic Microparticles: These microscopic particles serve as the solid phase for the immunoassay. They are coated with specific antigens or antibodies that bind to the target analyte in the sample.[\[2\]](#) Their paramagnetic nature allows for rapid and efficient separation of the bound and unbound components of the reaction mixture through the application of a magnetic field. This wash step is crucial for minimizing background noise and enhancing assay sensitivity.

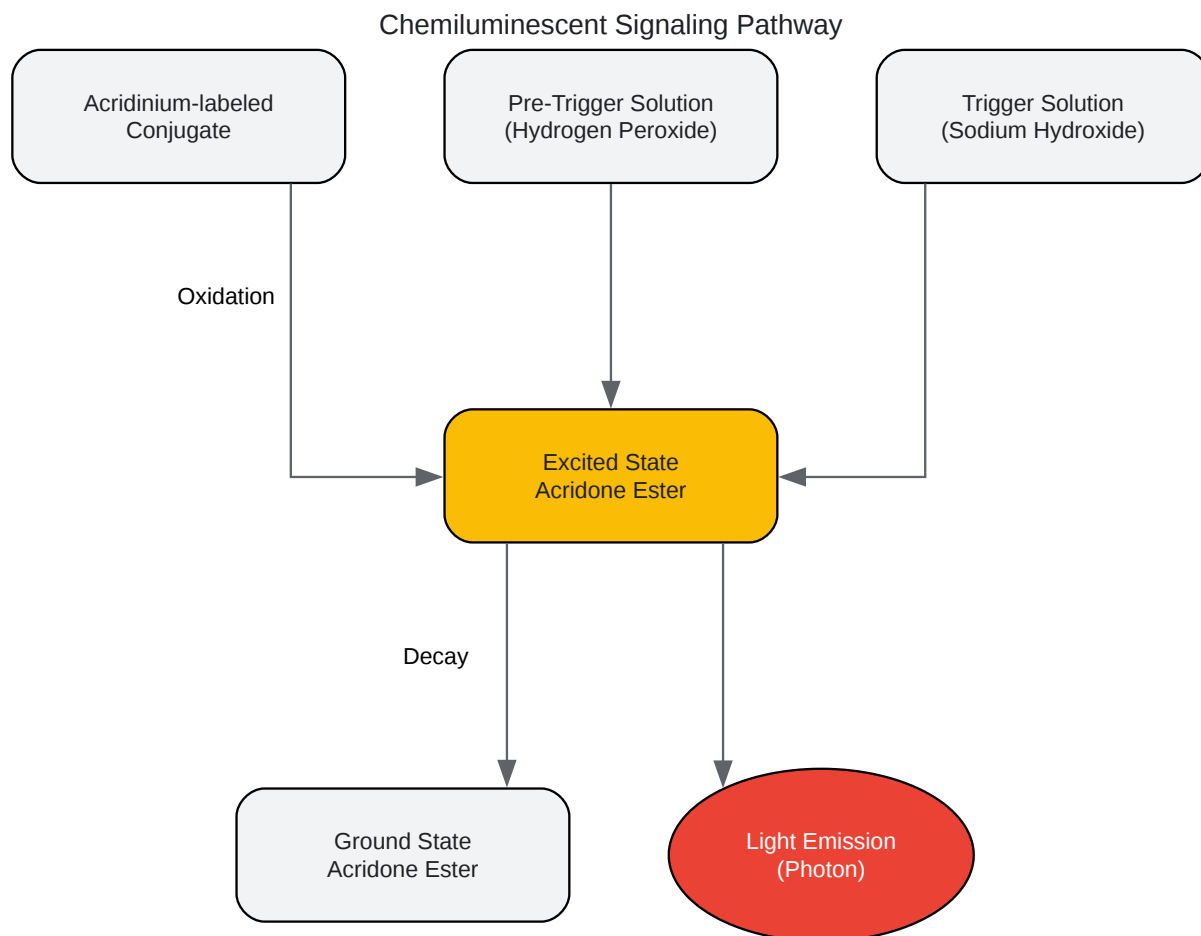
Acridinium-Labeled Conjugates: The detection molecule in ARCHITECT assays is a conjugate labeled with a proprietary acridinium derivative. Acridinium is a chemiluminescent compound that, upon oxidation in an alkaline environment, emits a flash of light.^[1] This light emission is measured by the system's luminometer and is directly proportional to the amount of analyte present in the sample.

The Signaling Pathway: Acridinium Chemiluminescence

The generation of the light signal in ARCHITECT immunoassays is a two-step chemical reaction initiated by the addition of two key reagents: the Pre-Trigger and Trigger solutions.

- **Pre-Trigger Solution:** This solution contains hydrogen peroxide, which reacts with the acridinium label on the conjugate.^[1]
- **Trigger Solution:** The addition of a strong base, typically sodium hydroxide, creates the alkaline environment necessary for the oxidative reaction to proceed, resulting in the emission of light.^[1]

The intensity of the light flash, measured in Relative Light Units (RLUs), is then used to calculate the concentration of the analyte in the sample.



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Acridinium Chemiluminescence Reaction

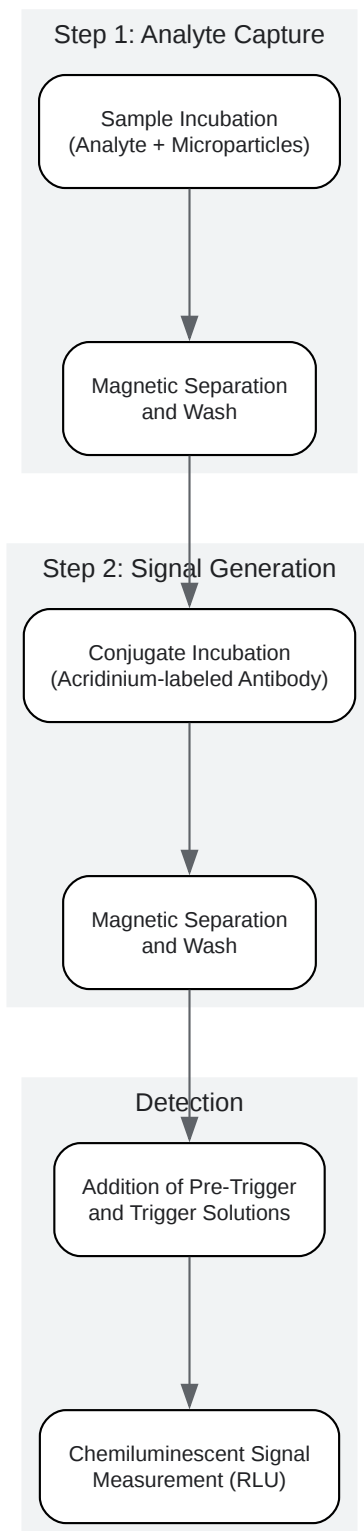
Experimental Workflow: A Two-Step Immunoassay Protocol

The majority of assays on the ARCHITECT system follow a two-step protocol, which is designed to maximize sensitivity and specificity by minimizing interferences. The following is a generalized methodology for a typical sandwich immunoassay (e.g., for the detection of an antigen).

Experimental Protocol:

- **Sample and Microparticle Incubation:** The patient sample, assay-specific diluent, and paramagnetic microparticles coated with a capture antibody are combined in a reaction vessel. The mixture is incubated, allowing the target antigen in the sample to bind to the capture antibodies on the microparticles.
- **Magnetic Separation and Wash:** A magnetic field is applied to the reaction vessel, immobilizing the microparticles. The unbound sample components are then washed away.
- **Conjugate Incubation:** An acridinium-labeled antibody (conjugate), specific to a different epitope on the target antigen, is added to the reaction vessel. The mixture is incubated, allowing the conjugate to bind to the captured antigen, forming a "sandwich" of microparticle-antibody-antigen-conjugate.
- **Second Magnetic Separation and Wash:** The magnetic field is reapplied, and the unbound conjugate is washed away. This step is critical to reduce background signal.
- **Signal Generation and Detection:** The Pre-Trigger and Trigger solutions are added sequentially. The resulting chemiluminescent reaction is measured by the system's photomultiplier tube, and the signal is reported in RLUs.
- **Data Analysis:** The RLUs are converted to a concentration value based on a previously established calibration curve for the specific assay.

Two-Step Immunoassay Workflow

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Generalized CMIA Experimental Workflow

Quantitative Performance Data

The ARCHITECT systems are renowned for their analytical performance. The following tables summarize representative performance data for a selection of assays, highlighting the precision, linearity, and sensitivity of the platform.

Table 1: Precision of Selected ARCHITECT Immunoassays

Assay	Analyte Concentration	Within-Run CV (%)	Total CV (%)
Procalcitonin (PCT)[4]	Low Control	< 3.5	< 3.5
High Control	< 3.5	< 3.5	
Cardiac Troponin I (cTnI)[5]	0.05 ng/mL	-	< 10
Thyroid Stimulating Hormone (TSH)[5]	-	3.6 - 8.2	3.6 - 8.2
Free Thyroxine (FT4) [5]	-	3.6 - 8.2	3.6 - 8.2
Methotrexate[6]	0.07 µmol/L	2.65	1.78
0.45 µmol/L	1.57	3.16	
1.0 µmol/L	2.13	3.68	

Table 2: Linearity of Selected ARCHITECT Immunoassays

Assay	Linear Range
CEA	to ng/mL[7]
Ferritin	to ng/mL[7]
Free PSA	to ng/mL[7]
Free T4	to ng/dL[7]
FSH	to mIU/mL[7]
LH	to mIU/mL[7]
Progesterone	to ng/mL[7]
Prolactin	to ng/mL[7]
Total PSA	to ng/mL[7]
Total T3	to ng/mL[7]
Total T4	to ug/dL[7]
TSH	to uIU/mL[7]

Interference Studies

A critical aspect of any immunoassay is its resistance to interfering substances that may be present in patient samples. **Abbott** has conducted extensive studies to minimize and characterize the effects of common interferents such as hemolysis, icterus, and lipemia.

For many assays, no significant interference is observed from common substances at clinically relevant concentrations. For example, studies on the ARCHITECT digoxin assays have shown them to be free of interference from spironolactone, potassium canrenoate, and their common metabolite canrenone.[8] However, it is important to note that high levels of certain interferents can affect some assays. For instance, one study showed that severe hemolysis could lead to an overestimation of ferritin and TSH levels, while lipemia could cause a decrease in measured progesterone concentrations.[9] **Abbott** provides detailed information on potential interferences in the package inserts for each specific assay.[10] Furthermore, **Abbott** has confirmed that

their on-market ARCHITECT and Alinity assays do not use a free capture streptavidin/biotin format, which is a known source of significant biotin interference.[11]

Conclusion

The **Abbott** ARCHITECT immunoassay systems, powered by CMIA technology, provide a highly sensitive, specific, and reliable platform for a vast range of diagnostic and research applications. The combination of paramagnetic microparticle-based separation, acridinium-based chemiluminescence, and a sophisticated two-step assay protocol ensures high-quality results with minimal interference. The quantitative data on precision and linearity underscore the robustness and reproducibility of the platform, making it an invaluable tool for researchers, scientists, and drug development professionals. For detailed information on specific assays, including performance characteristics and potential interferences, users should always refer to the official **Abbott** ARCHITECT assay package inserts.[10]

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References

- 1. scribd.com [scribd.com]
- 2. Comparison and evaluation of Abbott chemiluminescent microparticle immunoassay and ChIVD light-initiated chemiluminescent assay in the detection of Treponema pallidum antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the Procalcitonin Assay on the Abbott Architect i1000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. auditmicro.com [auditmicro.com]
- 8. Abbott ARCHITECT clinical chemistry and immunoassay systems: digoxin assays are free of interferences from spironolactone, potassium canrenoate, and their common metabolite

canrenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. inciid.org [inciid.org]
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